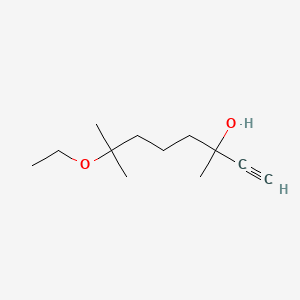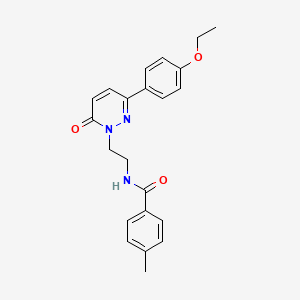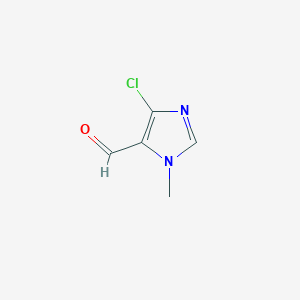
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-methylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-methylbenzenesulfonamide, also known as BQS, is a chemical compound that has been extensively studied for its potential applications in scientific research. BQS belongs to the class of tetrahydroquinoline derivatives and has been shown to exhibit a range of biological activities, including antitumor, anti-inflammatory, and antimicrobial effects.
Aplicaciones Científicas De Investigación
Synthesis and Biological Activities
Cancer Research
- Pro-apoptotic Effects : Compounds with the sulfonamide fragment, including derivatives related to the queried compound, have been synthesized and evaluated for their anti-cancer activity. These compounds significantly reduce cell proliferation and induce mRNA expression of pro-apoptotic genes through the activation of p38/ERK phosphorylation in cancer cells, suggesting a potential for cancer therapy (Cumaoğlu et al., 2015).
- Anticancer Agents : Synthesis of substituted 1,2,3,4-tetrahydroisoquinolines as anticancer agents has shown potent cytotoxicity, emphasizing the tetrahydroisoquinoline moiety's significance in pharmaceutical agents with antitumor activities (Redda et al., 2010).
Organic Chemistry Applications
- Cyanation of C-H Bonds : Rhodium-catalyzed cyanation employing sulfonamide as a cyanating reagent highlights a method for synthesizing various benzonitrile derivatives. This application is crucial for creating complex organic molecules (Chaitanya et al., 2013).
- Diastereoselective Synthesis : The synthesis of tetrahydroquinoline-containing bridged benzothiaoxazepine-1,1-dioxides showcases the compound's role in generating previously unknown molecular structures with potential therapeutic applications (Borgohain et al., 2017).
Propiedades
IUPAC Name |
N-(1-benzoyl-3,4-dihydro-2H-quinolin-7-yl)-3-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O3S/c1-17-7-5-11-21(15-17)29(27,28)24-20-13-12-18-10-6-14-25(22(18)16-20)23(26)19-8-3-2-4-9-19/h2-5,7-9,11-13,15-16,24H,6,10,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSMUZOSXIBDDDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)S(=O)(=O)NC2=CC3=C(CCCN3C(=O)C4=CC=CC=C4)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-methylbenzenesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3,5-dimethylphenyl)-2-(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2419852.png)

![{5-[(4-bromophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazol-4-yl}methyl N-(3-chlorophenyl)carbamate](/img/structure/B2419859.png)
![2-[4-[4-(Ethylamino)pyrimidin-2-yl]piperazin-1-yl]-5,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B2419860.png)



![2-{[4-(tert-butyl)benzyl]sulfanyl}-6,7-dimethoxy-3-(4-methoxybenzyl)-4(3H)-quinazolinimine](/img/structure/B2419864.png)
![N-[1-(4-bromophenyl)cyclopropyl]-2,6-dichloropyridine-3-sulfonamide](/img/structure/B2419865.png)


![(E)-[1-(4-chlorophenyl)-2-[(4-chlorophenyl)methanesulfonyl]ethylidene](methoxy)amine](/img/structure/B2419872.png)
![2-Chloro-N-[2-(3-chloropyrazolo[1,5-a]pyrimidin-6-yl)ethyl]propanamide](/img/structure/B2419874.png)
